molecular formula C11H20N4O2 B1423329 1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine CAS No. 1354963-12-4

1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

Cat. No. B1423329
CAS RN: 1354963-12-4
M. Wt: 240.3 g/mol
InChI Key: XCXWZWMWUWEAAG-UHFFFAOYSA-N
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Description

“1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine” is a chemical compound classified as a piperazine derivative. It has a molecular formula of C11H20N4O2 . This compound is also known as EEP or TD-8954.


Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine”, has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine” is defined by its molecular formula, C11H20N4O2 . The average mass of this compound is 240.302 Da, and its monoisotopic mass is 240.158630 Da .

Scientific Research Applications

Antimicrobial Activities

Several studies have explored the antimicrobial properties of derivatives similar to 1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine. For instance, Bektaş et al. (2007) synthesized derivatives and found some to possess good or moderate activities against microorganisms (Bektaş et al., 2007). Similarly, Foks et al. (2004) investigated the tuberculostatic activity of derivatives, revealing minimum inhibiting concentrations within 25 - 100 mg/ml (Foks et al., 2004).

Crystal Structure and Density Functional Theory (DFT) Calculations

Kumara et al. (2017) conducted crystal structure studies and DFT calculations on novel derivatives, revealing insights into the reactive sites for electrophilic and nucleophilic nature of the molecules (Kumara et al., 2017).

Antioxidant Activity

A study by Mallesha et al. (2014) screened derivatives for antioxidant activity, identifying compound 2c as an effective radical scavenger (Mallesha et al., 2014).

Antibacterial and Anthelmintic Activity

Sanjeevarayappa et al. (2015) synthesized a derivative and evaluated its in vitro antibacterial and anthelmintic activity, finding it exhibited moderate effectiveness (Sanjeevarayappa et al., 2015).

Anticancer Properties

Sharma et al. (2014) synthesized derivatives and evaluated their antibacterial, antifungal, and anticancer activities, with some compounds showing significant effects on Human Breast Cancer Cell Line MCF7 (Sharma et al., 2014).

Synthesis and Design of Derivatives

Several studies focus on the synthesis and design of derivatives for varied applications, such as Başoğlu et al. (2013) exploring azole derivatives with antimicrobial activities (Başoğlu et al., 2013) and Kumar et al. (2017) investigating antidepressant and antianxiety activities (Kumar et al., 2017).

Anticonvulsant Activity

Harish et al. (2013) synthesized novel derivatives and assessed their anticonvulsant activity, finding compounds 8d, 8e, 8f, and 8h to be potent (Harish et al., 2013).

Antibacterial Activity of Bis-Oxadiazole Piperazines

Zhang Huibin (2004) synthesized bis-oxadiazole piperazines, which demonstrated potential antibacterial activity (Zhang Huibin, 2004).

Mechanism of Action

properties

IUPAC Name

3-(1-ethoxyethyl)-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O2/c1-3-16-9(2)11-13-10(17-14-11)8-15-6-4-12-5-7-15/h9,12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXWZWMWUWEAAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)C1=NOC(=N1)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001173838
Record name Piperazine, 1-[[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001173838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

CAS RN

1354963-12-4
Record name Piperazine, 1-[[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354963-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-[[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001173838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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